Polyvinyl acetate phthalate

Catalog No.
S560694
CAS No.
53237-50-6
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
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Polyvinyl acetate phthalate

CAS Number

53237-50-6

Product Name

Polyvinyl acetate phthalate

IUPAC Name

ethenyl acetate;phthalic acid

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3

InChI Key

LUJQXGBDWAGQHS-UHFFFAOYSA-N

SMILES

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Synonyms

polyvinylacetate phthalate polymer, PVAP

Canonical SMILES

CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O

Molecular Composition and Formula

Polyvinyl acetate phthalate represents a synthetic polymer formed through the esterification reaction between phthalic anhydride and partially hydrolyzed polyvinyl acetate [1] [4]. The compound is officially registered under Chemical Abstracts Service number 34481-48-6 and carries the molecular formula (C₈H₆O₄·C₄H₆O₂)ₓ for its basic repeating unit [1] [3]. This formulation indicates the copolymeric nature of the material, incorporating both phthalic acid-derived segments (C₈H₆O₄) and vinyl acetate-derived components (C₄H₆O₂) within the polymer backbone [3] [7].

The molecular weight of each repeating unit equals 252.22 grams per mole, though the overall molecular weight of the polymer varies significantly depending on the degree of polymerization [7] [3]. Typical polyvinyl acetate phthalate samples exhibit degree of polymerization values ranging from 100 to 5000 units, resulting in substantial molecular weight distributions characteristic of synthetic polymers [12] [5]. The polymer demonstrates polydisperse characteristics, meaning individual chains within a given sample possess varying molecular weights rather than uniform dimensions [23] [26].

Table 1: Molecular Composition and Properties of Polyvinyl Acetate Phthalate

PropertyValueUnits/Notes
Chemical NamePolyvinyl acetate phthalateIUPAC name
CAS Number34481-48-6Chemical Abstracts Service
Molecular Formula (Repeating Unit)(C₈H₆O₄·C₄H₆O₂)ₓBasic repeating unit
Molecular Weight (Repeating Unit)252.22 g/molPer repeating unit
Phthalyl Content55.0-62.0%o-carboxybenzoyl groups
Glass Transition Temperature Range30-45°CDepends on molecular weight
Viscosity (15% in methanol)7-11 centipoisesAt 25°C ± 0.2°C
Water Content (max)≤5.0%USP specification
Residue on Ignition (max)≤1.0%USP specification
UV Absorption Maximum277 ± 3 nmUV spectroscopy

Structural Characteristics

The structural architecture of polyvinyl acetate phthalate consists of a flexible vinyl polymer backbone with pendant phthalyl and acetyl groups distributed along the chain . The backbone structure follows the general polyvinyl ester configuration with the formula -[RCOOCHCH₂]-, where the R groups represent either phthalyl or acetyl substituents [12] [15]. This arrangement creates a copolymeric structure with alternating or random distribution of functional groups depending on the synthesis conditions [23] [28].

The polymer exhibits amorphous characteristics, lacking crystalline regions due to the irregular placement of bulky phthalyl groups along the backbone [23] [24]. This amorphous nature contributes significantly to the material's film-forming properties and flexibility [30] [22]. The glass transition temperature typically ranges from 30 to 45 degrees Celsius, with variations depending on molecular weight and the degree of phthalyl substitution [4] [12].

Chain flexibility represents a crucial structural feature, enabling the polymer to form coherent films and coatings . The presence of both hydrophobic vinyl segments and polar phthalyl groups creates amphiphilic characteristics that influence solubility behavior and intermolecular interactions [16] [20]. The polymer chains can adopt various conformations in solution and solid state, with the bulky phthalyl groups restricting rotational freedom around certain backbone bonds [23] [26].

Functional Groups Analysis

Polyvinyl acetate phthalate contains several distinct functional groups that determine its chemical behavior and physical properties [14] [16]. The phthalyl groups, representing o-carboxybenzoyl moieties with the formula C₈H₅O₃, constitute the most significant functional component [4] [18]. These groups contain both aromatic benzene rings and carboxylic acid functionalities, contributing to the polymer's pH-dependent solubility characteristics [1] [14].

Acetate ester groups (CH₃COO-) represent the second major functional component, derived from the original polyvinyl acetate backbone [12] [15]. These ester linkages are susceptible to hydrolysis under basic conditions, potentially converting to hydroxyl groups and releasing acetic acid [12] [22]. The degree of acetate retention varies depending on the extent of hydrolysis during the synthesis process [4] [18].

Free carboxylic acid groups occur in small concentrations, typically less than one percent by weight [18] [23]. These groups arise from incomplete esterification during synthesis or from hydrolytic degradation of existing ester bonds [23] [28]. The presence of free carboxylic acids influences both the polymer's solubility behavior and its potential for further chemical modification [14] [16].

Table 2: Functional Groups Analysis

Functional GroupFormulaCharacteristic IR Frequency (cm⁻¹)Content/Distribution
Phthalyl (o-carboxybenzoyl)C₈H₅O₃1720-1730 (C=O), 1600 (aromatic)55.0-62.0% by weight
Acetate EsterCH₃COO-1735-1740 (C=O), 1240 (C-O)Variable (depends on hydrolysis)
Free Carboxylic AcidCOOH1700-1725 (C=O), 2500-3300 (O-H)<1% (free acids)
Vinyl Backbone-CH₂-CH-2850-2950 (C-H)Polymer backbone
Aromatic Ring (benzene)C₆H₄1500-1600 (C=C aromatic)From phthalic acid component
Methyl GroupsCH₃1385-1370 (bending)From acetate groups

Infrared spectroscopic analysis reveals characteristic absorption bands for each functional group [22] [30]. The carbonyl stretching vibrations appear as strong bands between 1720-1740 cm⁻¹, with phthalyl carbonyls typically occurring at slightly lower frequencies than acetate carbonyls [30] [33]. Aromatic carbon-carbon stretching vibrations manifest around 1500-1600 cm⁻¹, confirming the presence of benzene rings from the phthalic acid component [31] [33].

Stereochemical Configuration

The stereochemical configuration of polyvinyl acetate phthalate exhibits predominantly atactic or random tacticity [9] [11]. This configuration results from the free radical polymerization mechanism typically employed in vinyl acetate polymerization, which produces random orientations of pendant groups along the polymer backbone [9] [12]. The lack of stereoregularity contributes to the amorphous nature of the polymer and influences its physical properties [9] [26].

Chain conformation flexibility allows the polymer to adopt various spatial arrangements depending on environmental conditions [11] [26]. The presence of bulky phthalyl groups creates steric hindrance that affects rotational freedom around specific backbone bonds [8] [11]. This steric effect influences the polymer's ability to pack efficiently in the solid state and affects its glass transition temperature [26] [9].

The distribution of phthalyl and acetyl groups along the backbone follows statistical patterns rather than regular alternating sequences [23] [28]. This random distribution creates microenvironments with varying chemical characteristics along individual polymer chains [16] [23]. The stereochemical irregularity prevents crystallization and maintains the amorphous character essential for film-forming applications [12] [26].

Table 3: Stereochemical Configuration Characteristics

Structural AspectDescriptionImpact on Properties
TacticityRandom/atactic configurationAffects glass transition temperature
Chain ConfigurationFlexible polymer chainEnables film formation and flexibility
Phthalyl Group OrientationPendant groups from backboneProvides pH-dependent solubility
Molecular Weight DistributionPolydisperseInfluences viscosity and processing
Degree of Polymerization100-5000 units (typical)Determines molecular weight
BranchingLimited branchingAffects mechanical properties
CrystallinityAmorphous polymerEnables dissolution and coating properties

Phthalyl Group Distribution and Content

The phthalyl group content in polyvinyl acetate phthalate ranges from 55.0 to 62.0 percent by weight, calculated on an anhydrous, acid-free basis [4] [14] [18]. This specification ensures consistent performance characteristics across different batches of the polymer [4] [18]. The phthalyl groups, consisting of o-carboxybenzoyl moieties, provide the polymer with its characteristic pH-dependent solubility behavior [1] [14].

Distribution of phthalyl groups along the polymer backbone follows statistical patterns determined by the reaction kinetics during synthesis [23] [28]. The esterification reaction between phthalic anhydride and hydroxyl groups on partially hydrolyzed polyvinyl acetate occurs randomly along the chain [4] [28]. This random distribution creates polymer chains with varying local concentrations of phthalyl groups [23] [16].

The degree of phthalyl substitution influences multiple polymer properties including solubility, glass transition temperature, and mechanical characteristics [26] [23]. Higher phthalyl content generally increases the glass transition temperature and enhances the pH-responsive dissolution behavior [14] [26]. The aromatic nature of phthalyl groups also contributes to intermolecular interactions through π-π stacking and hydrogen bonding [16] [20].

Analytical determination of phthalyl content employs ultraviolet spectroscopy, utilizing the characteristic absorption maximum at 277 ± 3 nanometers [4] [18]. This method provides reliable quantification of phthalyl groups and serves as a standard identification test for the polymer [1] [4]. The spectroscopic approach offers advantages over chemical titration methods by avoiding interference from other functional groups [18] [14].

Free Carboxylic Groups Role

Free carboxylic acid groups in polyvinyl acetate phthalate, while present in relatively low concentrations, play significant roles in determining polymer behavior [18] [23]. These groups typically constitute less than one percent of the total polymer mass but exert disproportionate influence on solubility and chemical reactivity [18] [14]. The carboxylic acid functionality arises from incomplete esterification during synthesis or from subsequent hydrolytic processes [23] [28].

The ionization behavior of free carboxylic groups provides the primary mechanism for pH-dependent solubility [14] [16]. At low pH values typical of gastric conditions, the carboxylic acids remain protonated and contribute to polymer insolubility [1] . As pH increases to intestinal levels above 5.5, deprotonation occurs, creating ionic character that promotes dissolution [14] [1].

Free carboxylic acids also serve as sites for potential chemical modification and cross-linking reactions [16] [19]. These groups can participate in hydrogen bonding interactions with other polymer chains or with external molecules [16] [20]. The presence of carboxylic acid groups enables the formation of interpolymer complexes with basic polymers through acid-base interactions [16] [28].

Thermal processing can increase the concentration of free carboxylic acids through thermal degradation of ester bonds [23] [28]. Hot-melt extrusion studies demonstrate that elevated temperatures promote the release of both phthalic acid and acetic acid from the polymer backbone [23] [28]. This degradation process requires careful temperature control during processing to maintain polymer integrity [28] [23].

General Manufacturing Information

Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-07-20

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